molecular formula C10H21NO2 B13621691 Methyl 3-amino-3-propylhexanoate

Methyl 3-amino-3-propylhexanoate

Cat. No.: B13621691
M. Wt: 187.28 g/mol
InChI Key: CRODQOPCQUVYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-propylhexanoate is an organic compound with the molecular formula C10H21NO2 It is a methyl ester derivative of an amino acid, characterized by the presence of an amino group and a propyl chain attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-propylhexanoate can be synthesized through the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method offers mild reaction conditions and good to excellent yields . Another approach involves the use of microwave-assisted synthesis, which provides rapid access to the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of methyl esters often involves large-scale esterification processes using methanol and appropriate catalysts. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process, such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-propylhexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and methanol.

    Substitution: Forms various alkylated derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-propylhexanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-methylhexanoate
  • Methyl 3-amino-3-ethylhexanoate
  • Methyl 3-amino-3-butylhexanoate

Uniqueness

Methyl 3-amino-3-propylhexanoate is unique due to its specific propyl chain, which can influence its physical and chemical properties compared to other similar compounds. This structural variation can affect its reactivity, solubility, and interactions with other molecules .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-amino-3-propylhexanoate

InChI

InChI=1S/C10H21NO2/c1-4-6-10(11,7-5-2)8-9(12)13-3/h4-8,11H2,1-3H3

InChI Key

CRODQOPCQUVYNY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CC(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.